5-nitro-2H,3H-furo[3,2-b]pyridine
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Overview
Description
5-nitro-2H,3H-furo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a nitro group attached to the furan ring. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2H,3H-furo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitropyridine with suitable reagents to form the desired furo[3,2-b]pyridine scaffold. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-nitro-2H,3H-furo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a catalyst, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino-substituted compounds, hydroxylated derivatives, and other functionalized molecules .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-nitro-2H,3H-furo[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, it has been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This disruption leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-nitro-2H,3H-furo[3,2-b]pyridine include other furo[3,2-b]pyridine derivatives, such as:
- 2H,3H-furo[3,2-b]pyridine
- 5-amino-2H,3H-furo[3,2-b]pyridine
- 5-hydroxy-2H,3H-furo[3,2-b]pyridine
Uniqueness
What sets this compound apart from its analogs is the presence of the nitro group, which significantly enhances its biological activity and potential therapeutic applications. The nitro group contributes to the compound’s ability to undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
95837-10-8 |
---|---|
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.1 |
Purity |
95 |
Origin of Product |
United States |
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